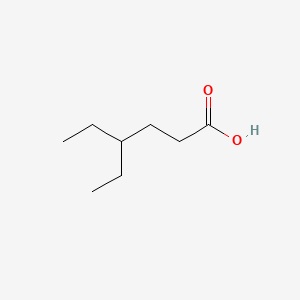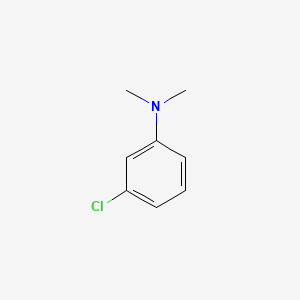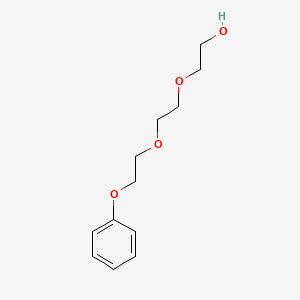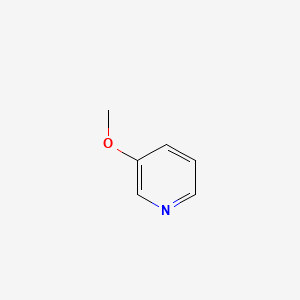
1-(4-Méthylbenzyl)pipérazin-2-one
Vue d'ensemble
Description
This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Applications De Recherche Scientifique
1-(4-Methylbenzyl)piperazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary targets of 1-(4-Methylbenzyl)piperazin-2-one Piperazine derivatives, to which this compound belongs, are known to have a broad range of pharmacological properties .
Mode of Action
The mode of action of 1-(4-Methylbenzyl)piperazin-2-one Piperazine derivatives are generally known to exert their effects by interacting with various targets, leading to changes in cellular function .
Biochemical Pathways
The specific biochemical pathways affected by 1-(4-Methylbenzyl)piperazin-2-one It is known that piperazine derivatives can influence a variety of biological processes, including anti-helminthic, antihistaminic, anticancer, antidepressant, and anti-microbial activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(4-Methylbenzyl)piperazin-2-one The stability of this compound has been studied, and it has been found to be stable in human blood under various storage conditions .
Result of Action
The molecular and cellular effects of 1-(4-Methylbenzyl)piperazin-2-one It has been predicted that this compound might exhibit inhibitory activity against bacillus cereus, suggesting potential anti-bacterial properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Methylbenzyl)piperazin-2-one . For instance, it has been found that this compound is more stable under certain storage conditions .
Analyse Biochimique
Biochemical Properties
1-(4-Methylbenzyl)piperazin-2-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with the NH group of proteins and carbon-hydrogen bonds with the piperazine ring. These interactions involve amino acids such as GLU 146, ASP 122, and HIS 142 . Additionally, the aromatic ring of 1-(4-Methylbenzyl)piperazin-2-one interacts with LEU 135, contributing to its biological activity. These interactions suggest that 1-(4-Methylbenzyl)piperazin-2-one may exhibit inhibitory activity against certain bacterial proteins, making it a potential antibacterial agent .
Cellular Effects
1-(4-Methylbenzyl)piperazin-2-one affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have anticancer, antidepressant, and antimicrobial activities . These effects are mediated through its interactions with cellular proteins and enzymes, which can alter cell signaling pathways and gene expression patterns. The compound’s impact on cellular metabolism further underscores its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of 1-(4-Methylbenzyl)piperazin-2-one involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming specific interactions with their active sites. For instance, the compound’s piperazine ring can interact with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, 1-(4-Methylbenzyl)piperazin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methylbenzyl)piperazin-2-one can change over time. Studies have shown that the compound is stable under various storage conditions, maintaining more than 70% of its activity after 12 months . This stability is essential for its long-term use in biochemical research. The compound may degrade over extended periods, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have provided insights into its stability and degradation patterns.
Dosage Effects in Animal Models
The effects of 1-(4-Methylbenzyl)piperazin-2-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activities . At higher doses, it may cause toxic or adverse effects. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Animal studies have provided valuable data on the compound’s dosage-dependent effects.
Metabolic Pathways
1-(4-Methylbenzyl)piperazin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, the compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways are essential for its biotransformation and elimination from the body. Understanding these pathways helps in predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-(4-Methylbenzyl)piperazin-2-one within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution patterns are critical for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
1-(4-Methylbenzyl)piperazin-2-one exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)piperazin-2-one typically involves the reaction of piperazine with 4-methylbenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of 1-(4-Methylbenzyl)piperazin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methylbenzyl)piperazin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Comparaison Avec Des Composés Similaires
1-(4-Methylbenzyl)piperazin-2-one can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties.
1-(4-Chlorobenzyl)piperazine: Studied for its potential antidepressant effects.
1-(4-Methoxybenzyl)piperazine: Investigated for its potential analgesic properties.
The uniqueness of 1-(4-Methylbenzyl)piperazin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-2-4-11(5-3-10)9-14-7-6-13-8-12(14)15/h2-5,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUBQNDQVAMMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649957 | |
| Record name | 1-[(4-Methylphenyl)methyl]piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-91-4 | |
| Record name | 1-[(4-Methylphenyl)methyl]-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Methylphenyl)methyl]piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


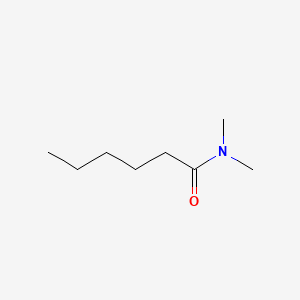
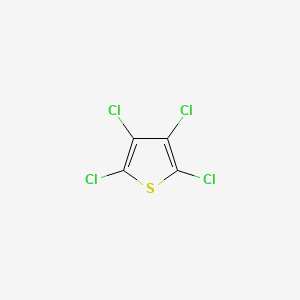
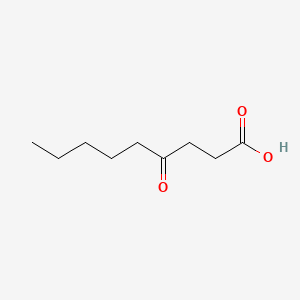

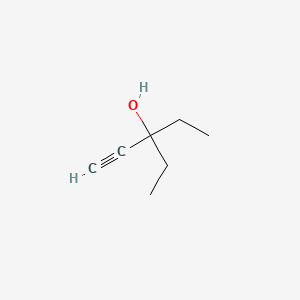
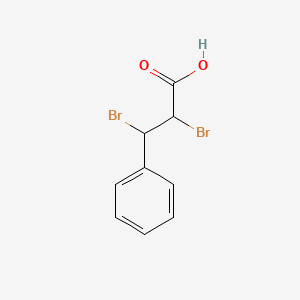
![6-Azaspiro[5.5]undecan-6-ium bromide](/img/structure/B1294682.png)
